2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester
Overview
Description
2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol . It is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester typically involves the reaction of 2-tert-butoxycarbonylamino-2-methylpropionic acid with chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-tert-butoxycarbonylamino-2-methylpropionic acid can be formed.
Hydrolysis Products: The major products of hydrolysis are 2-tert-butoxycarbonylamino-2-methylpropionic acid and methanol.
Scientific Research Applications
2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is primarily due to the presence of the chloromethyl ester group, which is highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-2-methylpropionic acid: Lacks the chloromethyl ester group, making it less reactive towards nucleophiles.
Chloromethyl chloroformate: While it contains the chloromethyl group, it does not have the amino acid structure that provides the unique properties of 2-tert-butoxycarbonylamino-2-methylpropionic acid chloromethyl ester.
Uniqueness
This compound is unique due to its combination of the tert-butoxycarbonyl-protected amino group and the reactive chloromethyl ester group. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
chloromethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIVWDWVAWCELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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